Ytterbium

Catalog No.
S568716
CAS No.
7440-64-4
M.F
Y
M. Wt
173.04 g/mol
Availability
In Stock
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Ytterbium

CAS Number

7440-64-4

Product Name

Ytterbium

IUPAC Name

ytterbium

Molecular Formula

Y

Molecular Weight

173.04 g/mol

InChI

InChI=1S/Yb

InChI Key

NAWDYIZEMPQZHO-UHFFFAOYSA-N

SMILES

[Yb]

Synonyms

Ytterbium

Canonical SMILES

[Yb]

Lasers:

Ytterbium plays a crucial role in developing high-power and efficient lasers. When incorporated as a dopant (an impurity added to modify material properties) in crystals or fibers, ytterbium ions readily absorb and emit light at specific wavelengths. This property enables the creation of ytterbium-doped lasers, which offer several advantages:

  • High efficiency: Ytterbium lasers convert a significant portion of input energy into laser light, making them energy-efficient [Source: Royal Society of Chemistry, ].
  • Wide range of applications: These lasers operate in the near-infrared region of the electromagnetic spectrum, making them suitable for various applications like:
    • Material processing: Cutting, welding, and drilling of metals and other materials [Source: National Institute of Standards and Technology, ]
    • Medical procedures: Eye surgery, tissue ablation, and cancer treatment [Source: National Cancer Institute, ]
    • Telecommunications: Optical fiber communication systems due to their ability to transmit signals over long distances with minimal signal loss [Source: RP Photonics, ]

Catalysts:

Ytterbium compounds are increasingly being explored as catalysts for various chemical reactions. They offer several advantages over traditional catalysts:

  • Selectivity: Ytterbium catalysts can selectively activate specific bonds in molecules, leading to desired products with minimal byproducts [Source: American Chemical Society, ]
  • Lower toxicity: Compared to some traditional catalysts, ytterbium catalysts often exhibit lower toxicity, making them more environmentally friendly [Source: Science Direct, ]
  • High activity: Ytterbium catalysts can be highly efficient in promoting desired reactions, reducing reaction times and energy consumption [Source: American Chemical Society, ]

These features make ytterbium catalysts attractive for various applications, including:

  • Polymerization reactions: Production of plastics and other polymers
  • Organic synthesis: Synthesis of complex organic molecules for various applications in pharmaceuticals, agrochemicals, and other fields
  • Environmental remediation: Degradation of pollutants and hazardous materials

Other Research Areas:

Ytterbium is also being investigated in other areas of scientific research, such as:

  • Quantum computing: Ytterbium ions are being explored as potential qubits (quantum bits, the basic unit of information in quantum computers) due to their unique magnetic and electronic properties [Source: Nature, ]
  • Superconductors: Ytterbium-based compounds are being investigated for their potential use in developing high-temperature superconductors, which could revolutionize various fields like power transmission and magnetic levitation technology [Source: National Institute of Standards and Technology, ]

Ytterbium is a rare-earth element with the atomic number 70 and the symbol Yb. It belongs to the lanthanide series of the periodic table and is characterized by its silvery-white appearance. Ytterbium was discovered in 1878 by Swiss chemist Jean Charles Galissard de Marignac, who isolated it from a mineral called ytterbia, named after the Swedish village Ytterby. This element is notable for its unique electronic structure, which allows it to exhibit different oxidation states, primarily +2 and +3, with the latter being more stable and common in its compounds .

Ytterbium is relatively soft and malleable, with a melting point of approximately 824 °C and a boiling point of about 1196 °C. It is paramagnetic at temperatures above 1 Kelvin and has a closed-shell electron configuration that contributes to its stability compared to other lanthanides .

  • Reaction with Air: Ytterbium oxidizes slowly when exposed to air, forming ytterbium(III) oxide (Yb₂O₃). The reaction can be represented as:
    4Yb(s)+3O2(g)2Yb2O3(s)4\text{Yb}(s)+3\text{O}_2(g)\rightarrow 2\text{Yb}_2\text{O}_3(s)
  • Reaction with Water: The metal reacts sluggishly with cold water but more vigorously with hot water, producing ytterbium hydroxide (Yb(OH)₃) and hydrogen gas (H₂):
    2Yb(s)+6H2O(g)2Yb OH 3(aq)+3H2(g)2\text{Yb}(s)+6\text{H}_2\text{O}(g)\rightarrow 2\text{Yb OH }_3(aq)+3\text{H}_2(g)
  • Reaction with Halogens: Ytterbium reacts with halogens to form ytterbium(III) halides:
    • With fluorine:
      2Yb(s)+3F2(g)2YbF3(s)2\text{Yb}(s)+3\text{F}_2(g)\rightarrow 2\text{YbF}_3(s)
    • With chlorine:
      2Yb(s)+3Cl2(g)2YbCl3(s)2\text{Yb}(s)+3\text{Cl}_2(g)\rightarrow 2\text{YbCl}_3(s)
  • Reaction with Acids: Ytterbium dissolves readily in dilute sulfuric acid, forming colorless aquated Yb(III) ions:
    2Yb(s)+3H2SO4(aq)2Yb3+(aq)+3SO42(aq)+3H2(g)2\text{Yb}(s)+3\text{H}_2\text{SO}_4(aq)\rightarrow 2\text{Yb}^{3+}(aq)+3\text{SO}_4^{2-}(aq)+3\text{H}_2(g)

The synthesis of ytterbium involves several methods:

  • Separation from Other Rare Earth Elements: This is typically achieved through solvent extraction or ion-exchange techniques.
  • Metallothermic Reduction: The elemental metal can be prepared by reducing its oxide (Yb₂O₃) using lanthanum metal at high temperatures:
    Yb2O3+2La2Yb+La2O3\text{Yb}_2\text{O}_3+2\text{La}\rightarrow 2\text{Yb}+\text{La}_2\text{O}_3
  • Vacuum Distillation: This method is employed to purify the metal after reduction .

Ytterbium has several important applications:

  • Gamma Ray Source: The isotope Ytterbium-169 is used as a radiation source in portable X-ray machines.
  • Optical Materials: Ytterbium is used as a dopant in various optical materials, enhancing their properties.
  • Pressure Sensors: Its electrical resistivity is strongly pressure-dependent, making it useful in pressure sensors.
  • Catalysts: Ytterbium compounds are increasingly used as catalysts in chemical processes due to their efficiency and lower environmental impact compared to traditional catalysts .

Research on ytterbium's interactions primarily focuses on its chemical reactivity and potential biological effects. Studies indicate that while ytterbium itself poses limited environmental risks, its compounds can be toxic and require careful handling. Investigations into its interactions with biological systems are ongoing, particularly regarding its metabolic effects .

Similar compounds include:

  • Lutetium (Lu): Another member of the lanthanide series, lutetium shares some chemical properties but has a higher atomic number (71). It is less reactive than ytterbium.
  • Terbium (Tb): With an atomic number of 65, terbium exhibits similar reactivity but is more commonly used in phosphors.
  • Dysprosium (Dy): Atomic number 66; dysprosium has unique magnetic properties that make it valuable for high-performance magnets.

Comparison Table

CompoundAtomic NumberReactivityCommon Uses
Ytterbium70ModerateX-ray sources, optics
Lutetium71LowCatalysts
Terbium65HighPhosphors
Dysprosium66ModerateMagnets

Ytterbium's unique combination of moderate reactivity and specific applications distinguishes it from these similar compounds, particularly in the fields of radiation sources and optical materials .

Ytterbium’s discovery is intertwined with the complex history of rare-earth element isolation. The element derives its name from Ytterby, a Swedish village renowned for its mineralogical significance. Four elements—yttrium, terbium, erbium, and ytterbium—trace their etymological roots to this location.

The initial isolation of ytterbium began with the analysis of gadolinite, a mineral discovered in Ytterby. In 1843, Carl Gustaf Mosander identified erbium and terbium from yttria, but these efforts inadvertently included impurities that later proved critical. By 1878, Jean Charles Galissard de Marignac heated erbium nitrate (Er(NO₃)₃) until decomposition, yielding two oxides: a red erbium oxide (Er₂O₃) and a white powder he termed ytterbia (Yb₂O₃). Marignac’s work confirmed ytterbia as a distinct earth, though its elemental form remained uncharacterized.

The nomenclature faced confusion due to overlapping discoveries. Marignac’s “ytterbium” was later split into neoytterbium (retaining the ytterbium name) and lutetium in 1907, resolving ambiguities in the rare-earth classification.

Table 1: Key Early Discoveries in Ytterbium Isolation

YearScientistContribution
1843Carl Gustaf MosanderIsolated erbium and terbium from gadolinite
1878Jean Charles de MarignacIdentified ytterbia as a new earth
1907Georges UrbainSeparated ytterbia into Yb and Lu

Contributions of Jean Charles Galissard de Marignac

Marignac’s methodological rigor laid the foundation for ytterbium’s recognition. By thermally decomposing erbium nitrate, he employed fractional crystallization—a technique pivotal for separating lanthanides—to isolate ytterbia. His spectroscopic analysis revealed unique absorption bands, distinguishing ytterbia from erbium.

Evolution of Ytterbium Purification Techniques (1907–1953)

The 20th century marked transformative advances in ytterbium purification, driven by innovations in ion exchange and metallurgical reduction.

1907–1937: Separation and Early Metallurgy

In 1907, Georges Urbain and Carl Auer von Welsbach independently demonstrated that ytterbia contained two elements. Urbain’s neoytterbia (Yb) and lutecia (Lu) were isolated via repeated fractional crystallization of nitrate salts. Concurrently, Welsbach proposed alternative names—aldebaranium and cassiopeium—though these were later dismissed.

The first metallic ytterbium was produced in 1937 by Wilhelm Klemm and Heinrich Bonner, who reduced ytterbium trichloride (YbCl₃) with potassium (K):
$$
\text{YbCl}_3 + 3\text{K} \rightarrow \text{Yb} + 3\text{KCl}
$$
However, their product contained potassium chloride (KCl) impurities, limiting its utility.

1953: High-Purity Metal Synthesis

A breakthrough occurred in 1953 when A. Daane, David Dennison, and Frank Spedding at Iowa State University refined ytterbium using ion-exchange chromatography. This method exploited differential lanthanide affinities for resin substrates, enabling efficient separation. Subsequent reduction of Yb₂O₃ with lanthanum (La) yielded 99.9% pure ytterbium:
$$
\text{Yb}2\text{O}3 + 2\text{La} \rightarrow 2\text{Yb} + \text{La}2\text{O}3
$$
This process, coupled with vacuum sublimation, established the first reliable protocol for producing elemental ytterbium.

Table 2: Advancements in Ytterbium Purification (1907–1953)

YearScientistsTechniqueOutcome
1907Georges UrbainFractional crystallizationSeparation of Yb and Lu
1937Klemm and BonnerReduction with KImpure Yb metal (mixed with KCl)
1953Daane, Dennison, SpeddingIon exchange + La reduction99.9% pure Yb metal

Electronic Structure and Configuration

Ytterbium, with atomic number 70, possesses a distinctive electronic configuration that places it as the fourteenth and penultimate element in the lanthanide series [1]. The ground state electronic configuration is represented as 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 6s², which can be abbreviated using noble gas notation as [Xe] 4f¹⁴ 6s² [2] [3] [4]. The shell structure follows the distribution 2, 8, 18, 32, 8, 2, with the two outermost 6s electrons serving as valence electrons [7] [36].

The ground state term symbol for neutral ytterbium is ¹S₀, reflecting the closed-shell electron configuration where all electrons are paired [7] [8]. This closed-shell configuration of the 4f orbitals contributes significantly to the unique properties of ytterbium, including its relatively low density, melting point, and boiling point compared to most other lanthanides [1]. The filled 4f¹⁴ subshell results in exceptional stability, which forms the basis for the relative stability of the +2 oxidation state, although the most common oxidation state remains +3 [1] [2].

Table 1: Electronic Configuration and Properties

ParameterValueReference
Atomic Number70 [2] [3] [4]
Electronic Configuration (Ground State)1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 6s² [4] [7]
Noble Gas Notation[Xe] 4f¹⁴ 6s² [2] [3] [4]
Shell Structure2, 8, 18, 32, 8, 2 [7] [36]
Valence Electrons2 (6s²) [4]
Ground State Term Symbol¹S₀ [7] [8]
First Ionization Energy603.4 kJ/mol (6.25416 eV) [8] [24]
Second Ionization Energy1176 kJ/mol (12.176 eV) [8]
Third Ionization Energy2415 kJ/mol [24]

Isotopic Composition

Natural ytterbium consists of seven stable isotopes, with a collective average concentration of 0.3 parts per million in the Earth's crust [1]. Recent high-precision measurements using multi-collector inductively coupled plasma mass spectrometry have determined the absolute isotopic composition with exceptional accuracy [6]. The most abundant isotope is ¹⁷⁴Yb, comprising 31.881% of natural ytterbium, followed by ¹⁷²Yb at 21.789% [6] [8].

The isotopic data reveal that only two isotopes, ¹⁷¹Yb and ¹⁷³Yb, possess nuclear spin and magnetic moments [8]. ¹⁷¹Yb exhibits a nuclear spin of 1/2 with a magnetic moment of +0.4919 nuclear magnetons, while ¹⁷³Yb has a nuclear spin of 5/2 and a magnetic moment of -0.6776 nuclear magnetons [8]. These nuclear properties make these isotopes particularly valuable for nuclear magnetic resonance studies and atomic clock applications [3].

Table 2: Isotopic Composition of Natural Ytterbium

IsotopeMass (u)Abundance (%)Nuclear SpinMagnetic Moment (μN)
¹⁶⁸Yb167.9338940.130-
¹⁷⁰Yb169.9347593.050-
¹⁷¹Yb170.93632314.301/2+0.4919
¹⁷²Yb171.93637821.900-
¹⁷³Yb172.93820816.125/2-0.6776
¹⁷⁴Yb173.93885931.800-
¹⁷⁶Yb175.94256412.700-

Allotropic Transformations and Phase Behavior

Structural Polymorphism

Ytterbium exhibits three distinct allotropic forms, designated as alpha, beta, and gamma phases, with transformation points occurring at -13°C and 795°C [9] [11]. This polymorphic behavior distinguishes ytterbium from many other lanthanide elements and contributes to its unique physical and electronic properties under varying temperature and pressure conditions [10] [13].

The beta form represents the room-temperature stable phase and adopts a face-centered cubic (FCC) crystal structure with space group Fm-3m (225) [11] [23]. Crystallographic analysis reveals lattice parameters of a = b = c = 548.47 pm with angles α = β = γ = 90.000° [23]. This structure corresponds to a cubic close-packed arrangement, which is typical for metallic systems under ambient conditions [23] [24].

The alpha allotrope exists below -13°C and crystallizes in a hexagonal close-packed structure [13] [14]. This low-temperature phase exhibits diamagnetic properties, contrasting with the paramagnetic behavior observed in the beta phase [3] [13]. The gamma form, stable above 795°C, adopts a body-centered cubic structure and represents the high-temperature metallic phase [9] [11].

Table 3: Allotropic Forms and Phase Behavior

PhaseTemperature RangeCrystal StructureSpace GroupLattice ParametersMagnetic Properties
α-YtterbiumBelow -13°CHexagonal Close-Packed (HCP)--Diamagnetic
β-Ytterbium-13°C to 795°CFace-Centered Cubic (FCC)Fm-3m (225)a = b = c = 548.47 pmParamagnetic
γ-YtterbiumAbove 795°CBody-Centered Cubic (BCC)---

Pressure-Induced Phase Transitions

Ytterbium undergoes remarkable electronic and structural transformations under pressure, exhibiting a semimetal-semiconductor transition at approximately 13-14 kilobars [37]. This transition represents a fundamental change in the electronic band structure, where the overlap between the filled 6s band and empty 5d band is eliminated under pressure [37]. The pressure-induced changes have been extensively studied using thermoelectric measurements, revealing complex phase behavior that depends on both pressure and temperature [37].

At elevated pressures, the beta form normally exhibits metallic-type conductivity but transforms into a semiconductor when pressure exceeds approximately 16,000 atmospheres [9]. The electrical resistance increases tenfold as pressure reaches 39,000 atmospheres, followed by a dramatic decrease to approximately 10% of its standard temperature-pressure resistivity at 40,000 atmospheres [9]. These pressure-induced electronic transitions reflect the sensitivity of the 4f-5d band overlap to external perturbations [37].

Recent high-pressure studies have identified an additional body-centered cubic phase that becomes stable at high pressures and room temperature [9]. This pressure-stabilized phase adds complexity to the ytterbium phase diagram and demonstrates the material's remarkable structural flexibility under extreme conditions [37].

Crystal Field Effects in Metallic Ytterbium

Electronic Ground State and Excited State Splitting

The crystal field effects in metallic ytterbium arise from the interaction between the 4f¹³ electron configuration (in the trivalent state) and the surrounding crystalline environment [17] [18]. The ground state multiplet ²F₇/₂ experiences crystal field splitting that results in four Kramers doublets at energies of 0, 193.2, 327.9, and 476.6 cm⁻¹ [17]. This splitting pattern reflects the symmetry of the local coordination environment and the strength of the crystal field interaction [17] [20].

The excited ²F₅/₂ multiplet, located approximately 10,350 cm⁻¹ above the ground state, undergoes similar crystal field splitting, yielding three Kramers doublets at 10,348, 10,527, and 10,738 cm⁻¹ [17]. The magnitude of the crystal field splitting in ytterbium compounds is typically less than 2000 cm⁻¹, which is characteristic of the shielded nature of the 4f orbitals [21]. The relatively small crystal field effects compared to the large spin-orbit coupling energy (~10,350 cm⁻¹) emphasize the dominant role of spin-orbit interactions in determining the electronic structure of ytterbium [17] [20].

Table 4: Crystal Field Effects and Energy Levels

State/ConfigurationEnergy (cm⁻¹)DegeneracyReference
²F₇/₂ Ground Multiplet0 (reference)8 (J = 7/2) [17] [18] [20]
²F₅/₂ Excited Multiplet~10,3506 (J = 5/2) [17] [18] [20]
Crystal Field Splitting (²F₇/₂)0, 193.2, 327.9, 476.64 Kramers doublets [17]
Crystal Field Splitting (²F₅/₂)10,348, 10,527, 10,7383 Kramers doublets [17]
Spin-Orbit Coupling Energy~10,350- [17] [20]

Magnetic Anisotropy and Local Symmetry

The crystal field environment significantly influences the magnetic anisotropy of ytterbium ions in metallic systems [17] [19]. Computational studies using complete active space self-consistent field methods reveal that the local magnetic anisotropy axes are oriented with small angles relative to coordination planes, particularly those formed by carboxyl groups when present [17]. The calculated g-tensor components (gₓ = 0.622, gᵧ = 0.974, gᵩ = 7.36) demonstrate the highly anisotropic nature of the magnetic response [17].

The crystal field effects are particularly sensitive to subtle changes in the ytterbium coordination environment [20]. Studies of various ytterbium complexes have shown that modifications in coordination geometry can dramatically alter the crystal field splitting patterns and associated magnetic properties [20]. The twist angle of coordination polyhedra, for instance, has been identified as a critical parameter that influences both the energy levels and the magnetic anisotropy [20].

Scanning tunneling microscopy investigations have provided direct experimental evidence of crystal field splitting in ytterbium systems [19]. These measurements reveal that 4f electrons preferentially occupy orbital groups that minimize interactions with neighboring atoms in the crystal lattice, thereby minimizing the total energy [19]. The observed energy bands at -17, -27, and -43 millivolts correspond to different crystal field states and represent the first direct observation of crystal field splitting using scanning tunneling spectroscopy [19].

Heavy Fermion Behavior and Kondo Effects

In metallic ytterbium compounds, the interplay between crystal field effects and conduction electrons can lead to the formation of heavy fermion states [18] [19]. The Kondo effect, which arises from the interaction between localized 4f magnetic moments and conduction electrons, becomes particularly prominent at low temperatures around -170°C [19]. This interaction results in the formation of quasi-particles that can be visualized as clouds of local magnetic moments surrounded by conduction electrons with opposite spins [19].

The crystal field splitting plays a crucial role in determining the Kondo temperature and the strength of the heavy fermion behavior [18]. Compounds with specific crystal field environments can exhibit Sommerfeld coefficients (γ) ranging from hundreds to thousands of mJ mol⁻¹ K⁻², values that are orders of magnitude larger than those observed in normal metals [18]. The anisotropic nature of the crystal field also contributes to direction-dependent Kondo interactions, leading to complex magnetic and transport properties [18] [19].

UNII

MNQ4O4WSI1

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 49 companies with hazard statement code(s):;
H228 (89.13%): Flammable solid [Danger Flammable solids];
H250 (10.87%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H252 (10.87%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302 (89.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7440-64-4

Wikipedia

Ytterbium

General Manufacturing Information

Ytterbium: ACTIVE

Dates

Modify: 2023-08-15

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